molecular formula C15H14N2O5 B5878823 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid

Cat. No.: B5878823
M. Wt: 302.28 g/mol
InChI Key: JHWZAEBRPQRFRL-UHFFFAOYSA-N
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Description

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid is a complex organic compound that features a furan ring, a benzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 2-aminobenzoic acid to form the intermediate compound. This intermediate is subsequently coupled with 3-aminopropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-[[2-(Furan-2-carbonylamino)benzyl]amino]propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The furan ring and benzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the benzoyl and propanoic acid groups.

    2-Aminobenzoic acid: Contains the benzoyl group but lacks the furan ring and propanoic acid moiety.

    3-Aminopropanoic acid: Features the propanoic acid group but lacks the furan and benzoyl groups.

Uniqueness: 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid is unique due to its combination of the furan ring, benzoyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-13(19)7-8-16-14(20)10-4-1-2-5-11(10)17-15(21)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZAEBRPQRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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